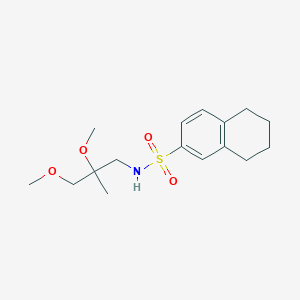
N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTS is a sulfonamide derivative that possesses a unique structure and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives, including compounds structurally related to N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, has shown their potential as inhibitors of human carbonic anhydrase isozymes hCA I and hCA II. These inhibitors have been synthesized and tested for their inhibitory effects, with some showing significant potency. Such compounds are of interest for their potential therapeutic applications in managing conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2014).
Antimicrobial Agents
Another line of research involving tetrahydronaphthalene-sulfonamide derivatives has focused on their antimicrobial properties. Novel compounds have been synthesized and evaluated for their in vitro antimicrobial inhibitory activities against a panel of Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans. This research suggests the potential of these compounds to serve as potent antimicrobial agents, offering a basis for developing new treatments for bacterial infections (Mohamed et al., 2021).
Herbicidal Activity
Investigations into the herbicidal activity of optically active sulfonamide compounds, including those with a tetrahydronaphthalene-sulfonamide structure, have demonstrated their effectiveness. The research highlights the significance of the stereochemical structure-activity relationship, indicating that certain isomers exhibit higher herbicidal activity. This insight is valuable for the development of more efficient and selective herbicides (Hosokawa et al., 2001).
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,17H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDPGKDTMZEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)
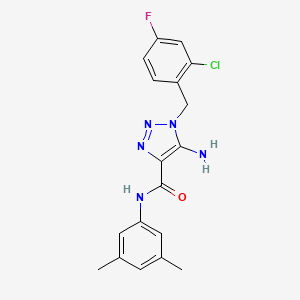
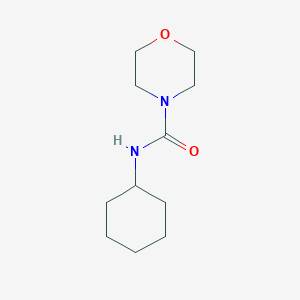
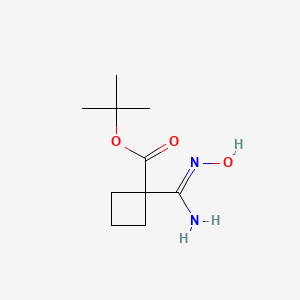
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
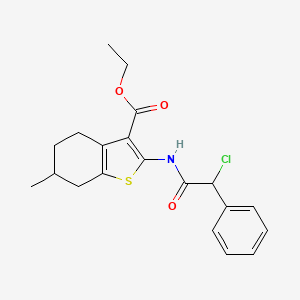
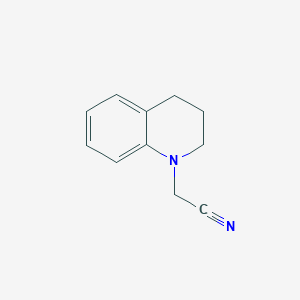
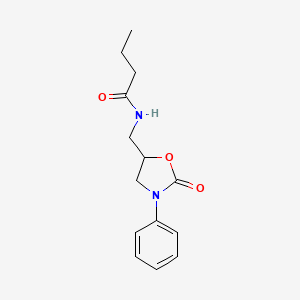
![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)
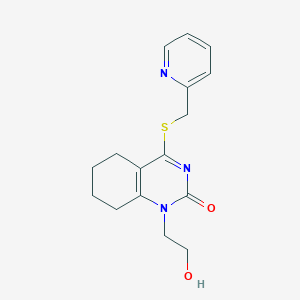
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)
